molecular formula C22H27N5O4 B14797509 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine

1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine

Cat. No.: B14797509
M. Wt: 425.5 g/mol
InChI Key: OZHUPJHJQIEDFA-AJTFCVKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
  • Reaction conditions: This step may require the use of a solvent such as dimethylformamide and a base like sodium hydride.
  • Dimethoxymethylation:

    • The dimethoxymethyl group is added via a reaction with dimethoxymethane.
    • Reaction conditions: This step is usually carried out under acidic conditions to facilitate the formation of the desired product.
  • Formation of the Cyanoguanidine Moiety:

    • The final step involves the reaction of the intermediate with a cyanoguanidine derivative.
    • Reaction conditions: This step may require the use of a solvent such as acetonitrile and a catalyst like triethylamine.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine can be achieved through a multi-step process involving the following key steps:

    • Formation of the Chromen Ring:

      • Starting with a suitable precursor such as 2-methyl-3,4-dihydrochromen-4-one, the chromen ring is formed through a cyclization reaction.
      • Reaction conditions: Typically involves heating the precursor in the presence of a catalyst such as p-toluenesulfonic acid.

    Chemical Reactions Analysis

    Types of Reactions: 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine undergoes various types of chemical reactions, including:

    • Oxidation:

      • The hydroxyl group in the chromen ring can be oxidized to form a ketone.
      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction:

      • The cyanoguanidine moiety can be reduced to form an amine.
      • Common reagents: Lithium aluminum hydride, sodium borohydride.
    • Substitution:

      • The amino group can undergo substitution reactions to introduce different functional groups.
      • Common reagents: Alkyl halides, acyl chlorides.

    Major Products:

    • Oxidation of the hydroxyl group results in the formation of a ketone derivative.
    • Reduction of the cyanoguanidine moiety leads to the formation of an amine derivative.
    • Substitution reactions yield various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine has several scientific research applications:

    • Medicinal Chemistry:

      • Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
      • Studies on its pharmacokinetics and pharmacodynamics.
    • Pharmacology:

      • Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
      • Evaluation of its toxicity and safety profile.
    • Materials Science:

      • Exploration of its properties as a building block for the synthesis of novel materials with unique properties.
      • Potential use in the development of advanced polymers and coatings.

    Mechanism of Action

    The mechanism of action of 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine involves its interaction with specific molecular targets and pathways:

    • Molecular Targets:

      • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
      • Receptors: It may bind to and modulate the activity of certain receptors on cell surfaces.
    • Pathways Involved:

      • Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
      • Gene Expression: It may affect the expression of specific genes, resulting in altered protein synthesis.

    Comparison with Similar Compounds

    • 1-[(2S)-6-amino-2-(methoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
    • 1-[(2S)-6-amino-2-(ethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
  • Uniqueness:

    • The presence of the dimethoxymethyl group in the compound provides unique steric and electronic properties that may enhance its biological activity.
    • The combination of the chromen ring and cyanoguanidine moiety offers a distinct structural framework that can be exploited for various applications.
  • Properties

    Molecular Formula

    C22H27N5O4

    Molecular Weight

    425.5 g/mol

    IUPAC Name

    1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine

    InChI

    InChI=1S/C22H27N5O4/c1-22(20(29-2)30-3)19(28)18(16-11-15(24)9-10-17(16)31-22)27-21(26-13-23)25-12-14-7-5-4-6-8-14/h4-11,18-20,28H,12,24H2,1-3H3,(H2,25,26,27)/t18?,19?,22-/m0/s1

    InChI Key

    OZHUPJHJQIEDFA-AJTFCVKESA-N

    Isomeric SMILES

    C[C@]1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC

    Canonical SMILES

    CC1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.